molecular formula C26H31N5O3 B1666470 Abitesartan CAS No. 137882-98-5

Abitesartan

Cat. No.: B1666470
CAS No.: 137882-98-5
M. Wt: 461.6 g/mol
InChI Key: ZUMPSVPHCDJCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abitesartan is a chemical compound known as an Angiotensin II receptor antagonist. It is primarily used in the treatment of hypertension (high blood pressure). The compound works by blocking the action of Angiotensin II, a substance in the body that causes blood vessels to tighten and narrow, thereby lowering blood pressure and improving blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abitesartan involves multiple steps, starting with the preparation of the biphenyl tetrazole intermediate. This intermediate is then coupled with a cyclopentane carboxylic acid derivative under specific reaction conditions to form the final product. The reaction typically requires the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Abitesartan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

Abitesartan has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of Angiotensin II receptor antagonists.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Studied for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Abitesartan exerts its effects by blocking the Angiotensin II receptor, specifically the AT1 receptor. This inhibition prevents Angiotensin II from binding to the receptor, thereby reducing vasoconstriction (narrowing of blood vessels) and decreasing blood pressure. The molecular targets involved in this mechanism include the AT1 receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Comparison

Abitesartan is unique among Angiotensin II receptor antagonists due to its specific molecular structure, which provides distinct pharmacokinetic properties and therapeutic effects. Compared to similar compounds like Irbesartan and Losartan, this compound may offer different efficacy and safety profiles, making it a valuable option in the treatment of hypertension .

Properties

IUPAC Name

1-[[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]methyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3/c1-2-3-10-23(32)31(18-26(25(33)34)15-6-7-16-26)17-19-11-13-20(14-12-19)21-8-4-5-9-22(21)24-27-29-30-28-24/h4-5,8-9,11-14H,2-3,6-7,10,15-18H2,1H3,(H,33,34)(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMPSVPHCDJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC4(CCCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160360
Record name Abitesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137882-98-5
Record name Abitesartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137882-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abitesartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137882985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abitesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABITESARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YY13B9G25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abitesartan
Reactant of Route 2
Abitesartan
Reactant of Route 3
Abitesartan
Reactant of Route 4
Abitesartan
Reactant of Route 5
Abitesartan
Reactant of Route 6
Abitesartan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.